Methyl 5-hydroxyisoquinoline-4-carboxylate Methyl 5-hydroxyisoquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1958100-72-5
VCID: VC4384922
InChI: InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3
SMILES: COC(=O)C1=C2C(=CN=C1)C=CC=C2O
Molecular Formula: C11H9NO3
Molecular Weight: 203.197

Methyl 5-hydroxyisoquinoline-4-carboxylate

CAS No.: 1958100-72-5

Cat. No.: VC4384922

Molecular Formula: C11H9NO3

Molecular Weight: 203.197

* For research use only. Not for human or veterinary use.

Methyl 5-hydroxyisoquinoline-4-carboxylate - 1958100-72-5

Specification

CAS No. 1958100-72-5
Molecular Formula C11H9NO3
Molecular Weight 203.197
IUPAC Name methyl 5-hydroxyisoquinoline-4-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3
Standard InChI Key HHPFJBRYACXMOV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CN=C1)C=CC=C2O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic isoquinoline core, with critical functional groups influencing its reactivity and interactions. The hydroxyl group at position 5 enhances hydrogen-bonding capacity, while the methyl ester at position 4 contributes to lipophilicity. Computational studies suggest that the planar isoquinoline system facilitates π-π stacking interactions, which are critical for binding to biological targets.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC11H9NO3\text{C}_{11}\text{H}_{9}\text{NO}_{3}
Molecular Weight203.19 g/mol
LogP~1.8 (predicted)
Melting PointNot reported
SolubilityModerate in polar solvents
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ester, hydroxyl, ring N)

The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for drug discovery.

Synthesis and Analytical Characterization

Synthetic Routes

Methyl 5-hydroxyisoquinoline-4-carboxylate is typically synthesized via transition metal-catalyzed cyclization reactions. A Rh(III)-catalyzed approach, as described by , involves the reaction of benzimidate derivatives with α-diazo-β-ketoesters. For example:

  • Rhodium Catalysis: Using [RhCpCl2]2[RhCp^*Cl_2]_2 (2 mol%) and AgSbF6_6 (8 mol%), benzimidates react with α-diazo-β-ketoesters in dichloroethane (DCE) at 50°C to form the isoquinoline core .

  • Functionalization: Post-cyclization modifications, such as esterification or hydroxylation, yield the target compound. Methanol is commonly used for ester group introduction .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural analogs demonstrate inhibition of prolyl hydroxylase domain (PHD) enzymes, which regulate hypoxia-inducible factors (HIFs). Stabilization of HIF-1α by PHD inhibition has implications for treating anemia and ischemic conditions .

Anti-Inflammatory Properties

Derivatives bearing hydroxyl and ester groups exhibit suppression of NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., IL-6, TNF-α) . Molecular docking simulations suggest direct interaction with the IKK complex .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing HIF stabilizers and antiviral agents. Structural modifications, such as halogenation or alkylation at position 6, enhance potency and selectivity .

Case Study: HIF Stabilization

A derivative, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrated HIF-1α stabilization in HepG2 cells, achieving a 3.5-fold increase at 10 μM . This underscores the potential of methyl 5-hydroxyisoquinoline-4-carboxylate in hypoxia-related therapies.

Challenges and Future Directions

Synthetic Limitations

Current methods rely on costly rhodium catalysts. Future work should explore cheaper alternatives (e.g., iron or copper catalysis) to improve scalability .

Unanswered Questions

  • Pharmacokinetics: Data on absorption, distribution, and metabolism are lacking.

  • Toxicity: Preliminary studies report low cytotoxicity (CC50_{50} > 100 μM) , but detailed toxicological profiles are needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator